molecular formula C14H10O5 B1615625 2-Phenoxyterephthalic acid CAS No. 25539-20-2

2-Phenoxyterephthalic acid

Cat. No.: B1615625
CAS No.: 25539-20-2
M. Wt: 258.23 g/mol
InChI Key: VQIKAPKIEUECEL-UHFFFAOYSA-N
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Description

2-Phenoxyterephthalic acid: is an organic compound with the molecular formula C14H10O5 . It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyterephthalic acid can be synthesized through several methods. One common method involves the reaction of 2-bromoterephthalic acid with phenol in the presence of a base such as pyridine and a catalyst like copper(I) iodide . The reaction is typically carried out in a solvent such as N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyterephthalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like .

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as or .

    Reduction: Reducing agents like or .

    Substitution: Electrophiles such as or under acidic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-phenoxy-1,4-benzenedimethanol.

    Substitution: Formation of substituted phenoxyterephthalic acids.

Scientific Research Applications

2-Phenoxyterephthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyterephthalic acid depends on its specific application. In materials science, its properties are primarily determined by its chemical structure and interactions with other molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

    Terephthalic acid: The parent compound, used primarily in the production of polyethylene terephthalate (PET).

    Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.

    Phthalic acid: Another isomer, used in the production of plasticizers and resins.

Comparison: 2-Phenoxyterephthalic acid is unique due to the presence of the phenoxy group, which imparts different chemical and physical properties compared to its isomers. This makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-phenoxyterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-13(16)9-6-7-11(14(17)18)12(8-9)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIKAPKIEUECEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344453
Record name 2-Phenoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25539-20-2
Record name 2-Phenoxyterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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